molecular formula C15H11BrF3NO3 B2410890 Methyl 5-bromo-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylate CAS No. 400083-32-1

Methyl 5-bromo-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylate

Cat. No. B2410890
CAS RN: 400083-32-1
M. Wt: 390.156
InChI Key: ZQDWNFKKYBJGLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 5-bromo-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylate” is a chemical compound . The compound is solid in physical form .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C14H9BrF3NO3/c15-10-5-11(13(21)22)12(20)19(7-10)6-8-2-1-3-9(4-8)14(16,17)18/h1-5,7H,6H2,(H,21,22) . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

This compound has a melting point of 187 - 188 degrees Celsius . Its molecular weight is 376.13 . The compound is solid in physical form .

Scientific Research Applications

Synthesis and Potential Applications

Methyl 5-bromo-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylate and its derivatives have been explored in various scientific research contexts, particularly focusing on their synthesis and potential applications in medicinal chemistry.

  • Synthesis of Pyridyl–Pyrazole-3-One Derivatives : A study by Huang et al. (2017) discusses the synthesis of several novel compounds, including derivatives of this compound. These compounds were evaluated for their antitumor activity, indicating potential applications in cancer research. Notably, some compounds showed selective cytotoxicity against tumor cell lines without harming normal liver cells, suggesting a degree of specificity in their antitumor activity (Huang et al., 2017).

  • Scaleable Synthesis in Drug Development : Boros et al. (2007) described a scalable synthesis of methyl 3-amino-5-(4-fluorobenzyl)-2-pyridinecarboxylate, starting from 5-bromo-2-methoxypyridine, which is closely related to the compound . This study is significant in demonstrating the potential for large-scale production of such compounds, which is crucial for drug development and industrial applications (Boros et al., 2007).

  • Development of Novel Antitumor Agents : Coppo and Fawzi (1998) explored the synthesis of various compounds starting from methyl 2-bromo-6-(trifluoromethyl)-3-pyridinecarboxylate, a compound structurally similar to the one . The study's focus on generating novel structures hints at the exploration of these compounds as potential antitumor agents (Coppo & Fawzi, 1998).

Safety and Hazards

The compound is associated with several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary measures include P260, P262, P270, P280, P305 + P351 + P338, P402 + P404 .

Future Directions

Trifluoromethyl group-containing compounds, like the one , have been the subject of research for the past 20 years, especially in the field of pharmaceuticals . They have been found in more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) . This suggests that there is potential for future research and development involving this compound.

properties

IUPAC Name

methyl 5-bromo-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrF3NO3/c1-23-14(22)12-6-11(16)8-20(13(12)21)7-9-3-2-4-10(5-9)15(17,18)19/h2-6,8H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQDWNFKKYBJGLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CN(C1=O)CC2=CC(=CC=C2)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.